Saquayamycin B1

Vue d'ensemble

Description

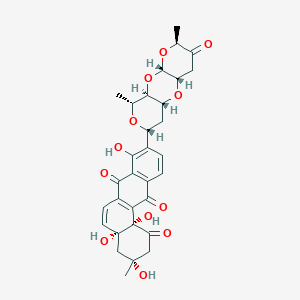

Saquayamycin B1 is an angucycline , a class of polyketone compounds containing benzanthracene . It is a natural product found in Streptomyces .

Synthesis Analysis

Saquayamycin B1 is one of the angucyclines produced by the marine-derived actinomycete Streptomyces sp .

Molecular Structure Analysis

The molecular formula of Saquayamycin B1 is C31H32O12 . The IUPAC name is (3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione .

Physical And Chemical Properties Analysis

The molecular weight of Saquayamycin B1 is 596.6 g/mol . It has 4 hydrogen bond donors and 12 hydrogen bond acceptors .

Applications De Recherche Scientifique

Cancer Research and Treatment Potential

Saquayamycin B1 has shown promising results in cancer research, particularly in the context of colorectal and breast cancer cells. A study demonstrated that Saquayamycin B1 suppresses proliferation, invasion, and migration by inhibiting the PI3K/AKT signaling pathway in human colorectal cancer (CRC) cells. It exhibited strong cytotoxicity with low IC50 values, indicating its potent anticancer activity. Notably, Saquayamycin B1 showed lower cytotoxicity in normal human hepatocyte cells, suggesting a degree of selectivity towards cancer cells. The compound also induced proapoptosis and affected the epithelial–mesenchymal transition (EMT) markers, suggesting its multifaceted action against CRC (Li et al., 2022).

Additionally, research on angucycline glycosides isolated from a marine-derived Streptomyces sp. revealed that Saquayamycin B1, among other compounds, displayed potent anti-proliferation against breast cancer cell lines. It inhibited the migration and invasion of MDA-MB-231 cells in a dose-dependent manner, showcasing its therapeutic potential in breast cancer treatment as well (Qu et al., 2019).

Biosynthesis and Genetic Studies

The cloning and sequencing of the biosynthetic gene cluster for Saquayamycin Z and Galtamycin B, which included Saquayamycin B1, provided insights into the assembly of their saccharide chains. This research advances the understanding of glycosyltransferases in the biosynthesis of these compounds, potentially paving the way for bioengineering approaches to produce these molecules more efficiently or to create novel derivatives with enhanced properties (Erb et al., 2009).

Antimicrobial and Enzyme Inhibition Properties

Saquayamycin B1 has also been studied for its antimicrobial properties and its ability to inhibit specific enzymes. For instance, investigations into the inhibition of inducible nitric oxide synthase (iNOS) by microbial extracts identified Saquayamycin B1 as a potent inhibitor. This activity suggests potential applications in treating diseases where iNOS plays a pathological role (Alvi et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSPXNCFVRSKKD-AYIWFLJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saquayamycin B1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)

![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)